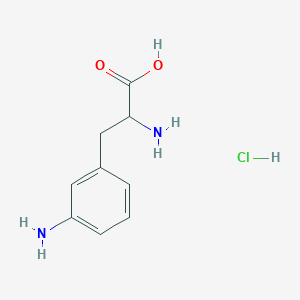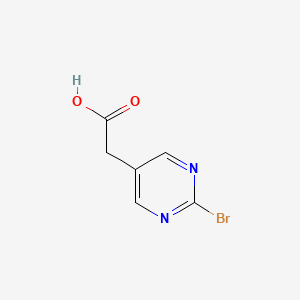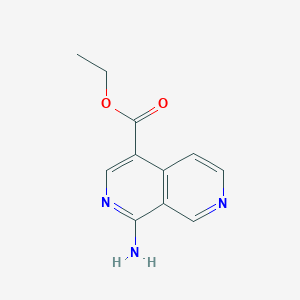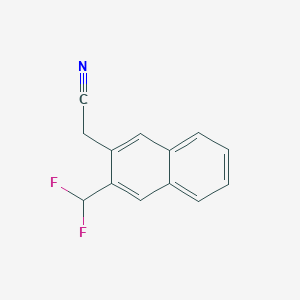
2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H12N2O2·HCl. It is also known as 3-aminophenylalanine hydrochloride. This compound is a derivative of phenylalanine, an essential amino acid, and features an amino group attached to the phenyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amination: The resulting 3-aminobenzaldehyde undergoes a Strecker synthesis reaction with ammonium chloride and potassium cyanide to form 3-aminophenylalanine.
Hydrochloride Formation: The final step involves converting 3-aminophenylalanine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like sulfuric acid (H2SO4) or iron (Fe) powder.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride involves its interaction with various molecular targets and pathways:
Protein Synthesis: As a derivative of phenylalanine, it can be incorporated into proteins, affecting their structure and function.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, altering metabolic pathways.
Receptor Binding: The compound can bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)propanoic acid: Similar structure but with the amino group at the para position.
2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid: Contains additional hydroxyl and iodine substituents.
2-Amino-3-(4-nitrophenyl)propanoic acid: Features a nitro group instead of an amino group .
Uniqueness
2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it valuable for targeted research applications and as a precursor for synthesizing more complex molecules .
Properties
CAS No. |
7284-43-7 |
|---|---|
Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-amino-3-(3-aminophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H |
InChI Key |
JACMQSBEVYNMSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11886670.png)




![Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate](/img/structure/B11886703.png)

![3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B11886705.png)





